molecular formula C9H8NO4- B12365545 2,4-Pyridinedicarboxylic acid, 2-ethyl ester

2,4-Pyridinedicarboxylic acid, 2-ethyl ester

Cat. No.: B12365545
M. Wt: 194.16 g/mol
InChI Key: RPTHUWLNMZSRBB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)isonicotinic acid can be achieved through several methods. One common approach involves the esterification of isonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 2-(Ethoxycarbonyl)isonicotinic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, derivatives of isonicotinic acid, such as isoniazid, inhibit the formation of mycobacterial cell walls by targeting the enzyme InhA . This mechanism is crucial in the treatment of tuberculosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8NO4-

Molecular Weight

194.16 g/mol

IUPAC Name

2-ethoxycarbonylpyridine-4-carboxylate

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12)/p-1

InChI Key

RPTHUWLNMZSRBB-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.